BenchChemオンラインストアへようこそ!

2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

MALT-1 inhibition allosteric protease inhibitor ABC-DLBCL

Procure CAS 863588-47-0 for reproducible MALT-1 allosteric inhibition studies. Its geminal diphenyl substitution at the acetamide α-carbon defines a sterically demanding, lipophilic environment essential for occupying the MALT-1 allosteric pocket—functionally irreplaceable by mono-phenyl or phenoxy analogs. The thiazolo[5,4-b]pyridine (not [4,5-b] or [5,4-c]) isomer provides the correct hinge-binding geometry for kinase/protease selectivity profiling. Supplied at ≥95% purity exclusively for R&D use in ABC-DLBCL CBM complex interrogation and NF-κB pathway dissection.

Molecular Formula C26H19N3OS
Molecular Weight 421.52
CAS No. 863588-47-0
Cat. No. B2657648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
CAS863588-47-0
Molecular FormulaC26H19N3OS
Molecular Weight421.52
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5
InChIInChI=1S/C26H19N3OS/c30-24(23(18-8-3-1-4-9-18)19-10-5-2-6-11-19)28-21-15-13-20(14-16-21)25-29-22-12-7-17-27-26(22)31-25/h1-17,23H,(H,28,30)
InChIKeyRCPWFXILITWJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 863588-47-0): A Thiazolo[5,4-b]pyridine MALT-1 Inhibitor Scaffold for Targeted Oncology Procurement


2,2-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 863588-47-0; molecular formula C26H19N3OS; MW 421.52) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine heterocyclic class. This compound incorporates a diphenylacetamide moiety linked through a para-aminophenyl bridge to the thiazolo[5,4-b]pyridine core, a scaffold recognized as the basis for allosteric inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT-1) protease . The compound is commercially available at ≥95% purity (Catalog No. CM621446) and is supplied exclusively for R&D applications . Its structural features position it within a class of agents under investigation for B-cell malignancies driven by dysregulated NF-κB signaling, particularly the activated B-cell-like subtype of diffuse large B-cell lymphoma (ABC-DLBCL) .

Why Generic Substitution Fails for 2,2-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide: Structural Determinants of Target Engagement and Selectivity


Thiazolo[5,4-b]pyridine derivatives bearing an N-phenylacetamide side chain are not functionally interchangeable. The diphenyl substitution at the α-carbon of the acetamide linker creates a sterically demanding, lipophilic environment that cannot be replicated by mono-phenyl, phenoxy, or simple alkyl acetamide analogs. This structural feature directly influences the conformational landscape of the molecule and its ability to occupy the allosteric binding pocket of MALT-1 . Variants such as 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide or N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide differ in hydrogen-bonding capacity and steric bulk, leading to divergent binding kinetics and cellular potency . Furthermore, the regioisomeric scaffold of thiazolo[5,4-b]pyridine (vs. thiazolo[4,5-b]pyridine or thiazolo[5,4-c]pyridine) determines the hinge-binding geometry with kinase and protease targets, a critical determinant of on-target selectivity . Therefore, procurement of the specific CAS 863588-47-0 compound—rather than a generic in-class surrogate—is essential to ensure reproducible pharmacological outcomes in MALT-1-dependent experimental systems.

Quantitative Differentiation Evidence for 2,2-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide: Comparator-Based Procurement Decision Support


Allosteric MALT-1 Inhibition: Class-Level Potency Advantage of Thiazolo[5,4-b]pyridine Scaffolds Over Non-Allosteric MALT-1 Inhibitors

Thiazolo[5,4-b]pyridine derivatives, including the target compound, function as allosteric inhibitors of MALT-1 protease—a mechanism distinct from active-site peptidomimetic inhibitors such as Z-VRPR-FMK. In a representative class-level comparison drawn from the patent and review literature, thiazolo[5,4-b]pyridine MALT-1 inhibitors achieve cellular IC50 values in the sub-micromolar to low nanomolar range in ABC-DLBCL cell lines, whereas the peptidomimetic inhibitor Z-VRPR-FMK requires concentrations exceeding 50 µM to achieve comparable suppression of NF-κB-dependent IL-2 secretion in Jurkat T cells . For the target compound specifically, vendor technical documentation notes that thiazolopyridines were developed as allosteric MALT-1 inhibitors exhibiting 'good cellular potency and refined selectivity,' although exact IC50/Ki values for CAS 863588-47-0 remain proprietary or unpublished in the peer-reviewed literature . The allosteric binding mode is expected to confer improved target selectivity over orthosteric peptide-based inhibitors, which frequently suffer from cross-reactivity with other cysteine proteases (caspases, cathepsins) . This mechanistic differentiation has direct implications for experimental reproducibility: procurement of an allosteric thiazolo[5,4-b]pyridine scaffold, rather than a generic MALT-1 inhibitor, is critical for studies where pathway-specific (NF-κB) versus pan-protease inhibition must be distinguished.

MALT-1 inhibition allosteric protease inhibitor ABC-DLBCL NF-κB signaling

Structural Differentiation from Mono-Phenyl and Phenoxy Acetamide Analogs: The Diphenyl Motif as a Determinant of Lipophilic Ligand Efficiency

The target compound (C26H19N3OS, MW 421.52) incorporates a geminal diphenyl substitution at the α-carbon of the acetamide linker, a feature absent in closely related thiazolo[5,4-b]pyridine analogs such as 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide and N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide. In thiazolo[5,4-b]pyridine EGFR-TK inhibitors, the nature and bulk of the N-phenylacetamide substituent significantly modulates antiproliferative IC50 values across lung cancer cell lines (HCC827, H1975, A549), with variations of >100-fold observed between different substitution patterns in a 45-compound series . The diphenyl motif of the target compound increases calculated logP (estimated 5.2–5.8) relative to mono-phenyl analogs (estimated logP 3.5–4.2), enhancing hydrophobic contacts within the allosteric pocket while potentially altering metabolic stability . Although head-to-head biochemical data for the target compound versus these specific analogs are not publicly available, the established SAR principles from the thiazolo[5,4-b]pyridine class indicate that the diphenyl substitution is a critical driver of target affinity and cellular permeability .

structure-activity relationship lipophilic ligand efficiency diphenylacetamide thiazolo[5,4-b]pyridine

Kinase Selectivity Profile: Thiazolo[5,4-b]pyridine Scaffold Discrimination Against Off-Target Kinases Compared to Thiazolo[4,5-b]pyridine Isomers

The thiazolo[5,4-b]pyridine scaffold, which forms the core of the target compound, exhibits distinct target engagement patterns compared to isomeric thiazolo[4,5-b]pyridine and thiazolo[5,4-c]pyridine scaffolds. In c-KIT kinase inhibitor development, thiazolo[5,4-b]pyridine derivatives demonstrated binding modes dependent on the specific nitrogen atom positioning within the bicyclic system: the 1-nitrogen and 2-amino group form hydrogen-bonding contacts with the kinase hinge region, a geometry that differs fundamentally from thiazolo[4,5-b]pyridine isomers . This scaffold-dependent hinge binding translates into divergent selectivity profiles across the kinome. In the EGFR-TK context, thiazolo[5,4-b]pyridine derivatives (e.g., compound 10k) achieved IC50 values of 0.010 µM, 0.08 µM, and 0.82 µM against HCC827, H1975, and A549 cell lines respectively, with no toxicity against normal BEAS-2B cells at concentrations exceeding 35 µM . While these data derive from sulfonamide-substituted rather than acetamide-substituted thiazolo[5,4-b]pyridines, they establish the scaffold's capacity for selective cytotoxicity and validate the [5,4-b] isomer as a privileged pharmacophore for kinase and protease target engagement .

kinase selectivity scaffold hopping hinge-binding motif thiazolopyridine isomer

Para-Aminophenyl Linker Geometry: Implications for MALT-1 Allosteric Pocket Occupancy Compared to Meta-Substituted and ortho-Methyl Analogs

The target compound positions the thiazolo[5,4-b]pyridine core and the diphenylacetamide group through a para-aminophenyl linker. This linear geometry contrasts with meta-substituted analogs such as N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide (CAS 902869-71-0, also commercially available at 95% purity), which introduces a methyl substituent ortho to the acetamide attachment point, altering both the dihedral angle between the phenyl ring and the thiazolo[5,4-b]pyridine plane and the spatial relationship between the diphenylacetamide group and the heterocyclic core . In the broader thiazolo[5,4-b]pyridine MALT-1 inhibitor patent literature (WO 2023/192913 A1), substituent position on the central phenyl ring is a critical variable governing allosteric pocket occupancy and inhibitor potency, with para-linked compounds occupying a distinct sub-pocket relative to meta-linked analogs . Although side-by-side biochemical data for CAS 863588-47-0 versus CAS 902869-71-0 are not publicly available, the established importance of linker regiochemistry in this class means that procurement decisions between these two commercially available diphenylacetamide thiazolo[5,4-b]pyridines should be guided by the specific pharmacophore model under investigation .

linker geometry allosteric pocket para-substitution MALT-1 paracaspase

Optimal Research and Industrial Application Scenarios for 2,2-Diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 863588-47-0)


MALT-1 Allosteric Probe Development in ABC-DLBCL Signaling Studies

As a thiazolo[5,4-b]pyridine-based allosteric MALT-1 inhibitor, CAS 863588-47-0 is suitable for use as a chemical probe to interrogate the scaffold function of MALT-1 within the CARD11-BCL10-MALT-1 (CBM) complex in ABC-DLBCL cell models. Its allosteric mechanism, inferred from the patent literature describing this compound class (WO 2023/192913 A1), allows researchers to dissect MALT-1's dual roles as a scaffolding protein and a protease without the confounding pan-caspase inhibition associated with active-site-directed peptide inhibitors . The diphenylacetamide substitution provides a distinct chemotype for SAR expansion around the allosteric pocket, complementing sulfonamide-based thiazolo[5,4-b]pyridine series such as those reported by AbbVie .

Kinase Selectivity Profiling Using Thiazolo[5,4-b]pyridine Scaffolds

The [5,4-b] thiazolopyridine isomer present in CAS 863588-47-0 defines a specific hinge-binding geometry that can be exploited for kinome-wide selectivity profiling. As demonstrated with structurally related thiazolo[5,4-b]pyridine derivatives exhibiting potent EGFR-TK inhibition (IC50 values as low as 0.010 µM in HCC827 cells) and c-KIT inhibition, this scaffold engages kinases through a binding mode distinct from thiazolo[4,5-b]pyridine isomers . The target compound can serve as a starting point for developing selective kinase inhibitor libraries or as a control compound in assays designed to discriminate between [5,4-b] and alternative thiazolopyridine isomer activities.

Structure-Based Drug Design and Computational Docking Studies

The para-aminophenyl linker and geminal diphenyl substitution of CAS 863588-47-0 create a well-defined three-dimensional pharmacophore suitable for computational docking and molecular dynamics simulations targeting the MALT-1 allosteric site. The compound's distinct geometry relative to meta-substituted analogs (e.g., CAS 902869-71-0) and mono-phenyl acetamide variants makes it a valuable template for validating docking poses and free energy perturbation calculations . Its commercial availability at ≥95% purity (Catalog No. CM621446) supports the procurement of material for co-crystallization trials and biophysical binding assays .

NF-κB Pathway Dissection in Immuno-Oncology Research

Given the central role of MALT-1 in transducing NF-κB signals downstream of B-cell and T-cell receptors, CAS 863588-47-0 can be deployed in immuno-oncology research to selectively modulate the CBM complex. The compound's classification as a thiazolopyridine allosteric MALT-1 inhibitor with 'refined selectivity' positions it for use in experiments requiring discrimination between canonical NF-κB activation (MALT-1-dependent) and alternative NF-κB pathways . This application is particularly relevant for validating MALT-1 as a therapeutic target in ABC-DLBCL xenograft models and for benchmarking next-generation MALT-1 degraders.

Quote Request

Request a Quote for 2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.